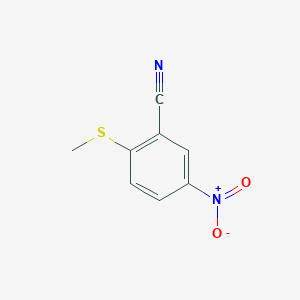
4-Chloro-2-isopropylphenol
Vue d'ensemble
Description
4-Chloro-2-isopropylphenol, also known as 4-CIP, is a synthetic phenolic compound with wide-ranging applications in the pharmaceutical, agricultural, and industrial sectors. It has been used in the production of drugs, pesticides, and biocides, as well as in the synthesis of other compounds. 4-CIP has shown promise in the treatment of various diseases and conditions, including cancer, diabetes, and inflammation.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Chloro-2-isopropylphenol has been a subject of study in the field of chemical synthesis and structural analysis. For instance, the compound has been synthesized through coupling reactions and its structure confirmed by spectral data and elemental analysis. Such studies are crucial in understanding the chemical properties and potential applications of the compound (Zhang Li, 2000).
Oxidation in Aqueous Solutions
Research has also focused on the oxidation of 4-isopropylphenol in aqueous solutions, modeling the processes of oxidation of organic compounds with air oxygen. This is important for understanding the environmental impact and degradation processes of such compounds (I. Zenkevich & T. Pushkareva, 2018).
Hydrogen Bonding Studies
The association of 2-isopropylphenol through hydrogen bonding in various solvents has been investigated using high-resolution nuclear magnetic resonance spectroscopy. Such studies provide insights into the molecular interactions and behavior of the compound in different environments (Weihong Luo, Jyh-Long Lay & Jenn‐Shing Chen, 2001).
Photocatalytic Degradation
The photocatalytic degradation of chlorophenols, including derivatives of 4-chloro-2-isopropylphenol, has been a significant area of study. This research is essential for environmental remediation, especially in treating pollutants in water (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan & Ming-Chun Lu, 2018).
Sonochemical Degradation
The influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been explored. This research contributes to understanding how different environmental conditions affect the degradation process of such compounds (M. Chiha, O. Hamdaoui, S. Baup, N. Gondrexon & C. Pétrier, 2010).
Hydrogenation Behavior
Studies have also been conducted on the hydrogenation behavior of 4-isopropylphenol to other compounds, providing insights into potential industrial applications and chemical transformations (N. Hiyoshi, O. Sato, A. Yamaguchi, C. Rode & M. Shirai, 2012).
Propriétés
IUPAC Name |
4-chloro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWAUJIUYSHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343945 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropylphenol | |
CAS RN |
54461-05-1 | |
| Record name | 4-Chloro-2-isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

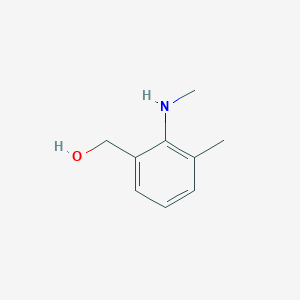

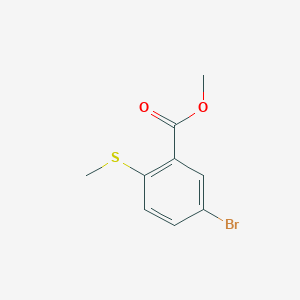

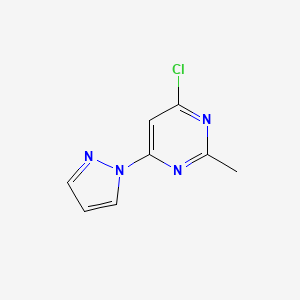

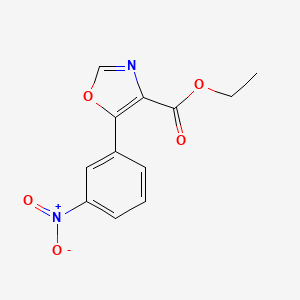

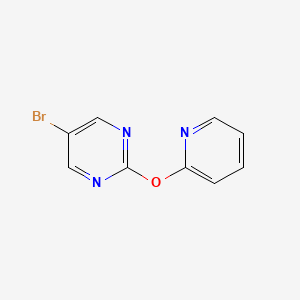

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)
